2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid is a synthetic organic compound that features an imidazole ring substituted with an ethyl group and a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and fluoroacetic acid substituents. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroacetic acid moiety, often using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The fluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-2-yl)-ethanol
- 1-(1H-imidazol-2-yl)ethanone
- 2-(1H-imidazol-1-yl)ethanol
Uniqueness
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid is unique due to the presence of both an ethyl group and a fluoroacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other imidazole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9FN2O2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-2-10-4-3-9-6(10)5(8)7(11)12/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
LBVIEVZVMIZVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.